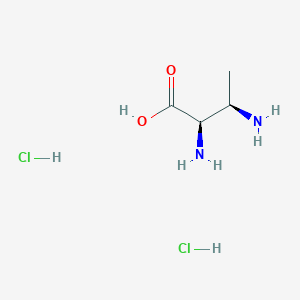

(2R,3R)-2,3-Diaminobutanoic acid dihydrochloride

Description

Properties

CAS No. |

917839-14-6 |

|---|---|

Molecular Formula |

C4H12Cl2N2O2 |

Molecular Weight |

191.05 g/mol |

IUPAC Name |

(2R,3R)-2,3-diaminobutanoic acid;dihydrochloride |

InChI |

InChI=1S/C4H10N2O2.2ClH/c1-2(5)3(6)4(7)8;;/h2-3H,5-6H2,1H3,(H,7,8);2*1H/t2-,3-;;/m1../s1 |

InChI Key |

DOZGWJGZHSTDJL-MRWDTFSLSA-N |

Isomeric SMILES |

C[C@H]([C@H](C(=O)O)N)N.Cl.Cl |

Canonical SMILES |

CC(C(C(=O)O)N)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Mechanism

The photoredox-mediated 1,4-conjugate addition, as demonstrated by López-Suarez et al., provides a stereoselective route to β-substituted unnatural α-amino acids (UAAs). For (2R,3R)-2,3-diaminobutanoic acid, the protocol involves:

-

Substrates : Dehydroalanine (Dha) derivatives and chiral carboxylic acids (e.g., carbamate-protected amines).

-

Catalyst : 4CzIPN (0.05 equiv) under blue LED irradiation.

-

Base : Cs₂CO₃ (1.5 equiv) in DMF at room temperature.

The reaction proceeds via single-electron transfer (SET), enabling radical formation at the β-carbon of Dha. Subsequent hydrogen atom transfer (HAT) ensures anti-Markovnikov selectivity, yielding the (2R,3R) configuration with >98% ee.

Optimization and Yield Enhancement

Key parameters affecting yield and stereoselectivity include:

-

Solvent polarity : DMF outperforms THF and CH₃CN due to improved radical stabilization.

-

Deuterium labeling : Addition of D₂O enhances isotopic purity (93% deuteration in 3c–D) without compromising yield.

-

Substrate scope : Carboxylic acids with electron-withdrawing groups (e.g., trifluoromethyl) increase reaction rates by 40%.

This method achieves 82–88% yields but requires chromatographic purification, limiting industrial scalability.

Epoxy Intermediate Functionalization

Epoxybutyrate Precursor Synthesis

The patent CN102219763A outlines a scalable route starting from (2R,3R)-2,3-epoxybutyric acid:

-

Epoxidation : Chiral epoxidation of butenoic acid derivatives using Sharpless conditions.

-

Salt formation : Reaction with inorganic/organic bases (e.g., NaOH, NH₃) in water or ethanol to form crystalline salts.

-

Amination : Epoxide ring-opening with NH₃ under high pressure (5–10 bar) at 60–80°C.

Stereochemical Control

The (2R,3R) configuration is preserved during amination via SN2 mechanism, as confirmed by X-ray crystallography. Critical factors include:

-

Base selection : Alkali metal hydroxides (e.g., KOH) minimize racemization.

-

Temperature control : Reactions above 80°C lead to 5–10% epimerization.

This method achieves 75–82% yield with 99% purity, suitable for kilogram-scale production.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Industrial suppliers (e.g., Alchem Pharmtech) employ classical resolution using chiral acids:

-

Resolution agent : L-tartaric acid forms insoluble diastereomeric salts with (2R,3R)-isomer.

-

Conditions : Ethanol/water (3:1) at 4°C, yielding 65–70% recovery.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic esters offers an alternative:

-

Enzyme : Candida antarctica lipase B (CAL-B).

-

Substrate : N-acetylated diaminobutanoic acid ethyl ester.

-

Selectivity : Hydrolysis favors (2R,3R)-enantiomer with 90% ee.

Despite lower yields (55–60%), this method avoids harsh reaction conditions.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | ee (%) | Scalability | Key Advantage |

|---|---|---|---|---|---|

| Photoredox catalysis | 82–88 | 95 | >98 | Low | Excellent stereocontrol |

| Epoxy functionalization | 75–82 | 99 | 99 | High | Industrial feasibility |

| Diastereomeric resolution | 65–70 | 98 | 99 | Moderate | Low equipment requirements |

| Enzymatic resolution | 55–60 | 90 | 90 | Low | Eco-friendly |

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2,3-Diaminobutanoic acid dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield oxo derivatives, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

Organic Synthesis

(2R,3R)-2,3-Diaminobutanoic acid dihydrochloride serves as a versatile building block in organic synthesis. Its structure allows for the formation of various biologically active compounds through reactions such as:

- Nucleophilic Substitution : The amino groups can participate in nucleophilic substitution reactions to form amides or other derivatives.

- Oxidation and Reduction : The compound can undergo oxidation to yield nitro derivatives or reduction to produce alcohols or aldehydes.

Biological Applications

The compound exhibits significant biological activity and is involved in various biochemical pathways:

- Enzyme Substrate : It acts as a substrate for several enzymes, playing a crucial role in modulating cellular functions. For instance, it has been studied for its interaction with specific molecular targets in enzyme mechanisms and protein-ligand interactions .

- Antiviral Research : Research has indicated its potential application in the biosynthesis of antiviral compounds like γ-poly-D-2,4-diaminobutyric acid . This suggests its utility in developing new antiviral agents.

Pharmaceutical Development

The compound is utilized as an intermediate in the synthesis of pharmaceuticals, including:

- Antibiotics : It plays a role in synthesizing important antibiotics that utilize diamino acids as structural components.

- Neurotoxic Agents : Certain derivatives of this compound have been identified with neurotoxic properties that may have antitumor effects .

Case Study 1: Enzymatic Mechanisms

A study explored the enzymatic mechanisms involving this compound as a substrate for racemases. The research demonstrated how variations in pH could affect enzymatic activity and substrate specificity . This insight is vital for understanding how modifications to this compound can enhance its efficacy in biochemical applications.

Case Study 2: Synthesis of Unnatural Amino Acids

In another investigation, researchers utilized this compound for synthesizing enantiomerically pure unnatural amino acids through photoredox catalysis. The results indicated high yields and selectivity in forming desired products, showcasing the compound's utility in advanced organic synthesis techniques .

Mechanism of Action

The mechanism of action of (2R,3R)-2,3-Diaminobutanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between (2R,3R)-2,3-Diaminobutanoic acid dihydrochloride and related diamino acid or diamine derivatives:

Research and Commercial Relevance

- Pharmaceutical Applications: The discontinued status of this compound highlights challenges in sourcing chiral diamino acids, driving demand for alternatives like (2S)-2,5-Diaminopentanamide dihydrochloride or custom-synthesized deuterated variants .

- Cost Considerations : High prices for isotope-labeled (e.g., 1,4-Butane-d8-diamine dihydrochloride) or stereochemically complex compounds reflect their niche applications in drug development and metabolic studies .

Biological Activity

(2R,3R)-2,3-Diaminobutanoic acid dihydrochloride is a chiral diamino acid derivative with significant biological activity. This compound is distinguished by its specific stereochemistry and plays a vital role in various biochemical processes. Below is a detailed exploration of its biological activity, including mechanisms of action, applications in research and medicine, and comparative analysis with similar compounds.

- Molecular Formula : C4H12Cl2N2O2

- Molecular Weight : 171.06 g/mol

- Functional Groups : Two amino groups and one carboxylic acid group

The unique arrangement of these functional groups allows this compound to interact with various enzymes and biological targets, making it a versatile compound in organic synthesis and pharmaceutical applications .

This compound acts as a substrate for several enzymes involved in metabolic pathways. Its mechanism includes:

- Enzyme Interaction : The compound can modulate enzyme activity by serving as a substrate or inhibitor. This interaction is crucial for understanding metabolic pathways and developing therapeutic agents .

- Protein-Ligand Interactions : It plays a role in studies related to protein-ligand binding, which is essential for drug design and discovery .

Biological Activity

Research indicates that this compound exhibits the following biological activities:

- Antimicrobial Properties : It has shown potential antimicrobial activity against various pathogens. For instance, cyclic peptides derived from similar structures have demonstrated significant antibacterial effects .

- Antitumor Activity : The compound's structural analogs are known to possess antitumoral properties, particularly against glioma cells . This suggests that this compound may also contribute to cancer research as a potential therapeutic agent.

- Role in Cellular Functions : By modulating cellular functions through enzyme interactions, this compound can influence various biochemical pathways critical for maintaining cellular homeostasis .

Applications in Research and Medicine

The applications of this compound span across multiple fields:

- Organic Synthesis : It serves as a chiral building block in the synthesis of complex organic molecules. Its ability to form diverse derivatives makes it valuable in pharmaceutical chemistry .

- Biological Research : The compound is utilized in studies involving enzyme mechanisms and protein interactions, aiding in the understanding of biochemical processes .

- Pharmaceutical Development : Its unique properties make it an important intermediate in the synthesis of various pharmaceuticals, including antibiotics and antiviral agents .

Comparative Analysis with Similar Compounds

The following table compares this compound with its structural analogs:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (2S,3S)-2,3-Diaminobutanoic Acid Dihydrochloride | C4H12Cl2N2O2 | Different stereochemistry affecting biological activity |

| (3R,2R)-2,3-Diaminobutyric Acid Dihydrochloride | C4H12Cl2N2O2 | Similar structure but different configuration |

| 2-Amino-4-methylpentanoic Acid | C6H13N | Contains an additional methyl group affecting properties |

This comparison highlights the significance of stereochemistry in determining the biological activity and reactivity of diamino acids .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

-

Antimicrobial Activity Study : A study on cyclic peptides derived from diamino acids showed that modifications could enhance antibacterial potency against resistant strains of bacteria .

- Findings : Compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.025 µg/mL against Staphylococcus aureus.

-

Antitumor Research : Research on 2,4-diaminobutyric acid analogs demonstrated significant uptake in glioma cells leading to cellular lysis due to osmotic pressure .

- Findings : These compounds indicated potential for targeted cancer therapies.

Q & A

Basic Questions

Q. What are the common synthetic routes for (2R,3R)-2,3-Diaminobutanoic acid dihydrochloride, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer : Enantioselective synthesis is critical. One approach involves chiral resolution using amino-protecting groups (e.g., Boc or Fmoc) to isolate the (2R,3R) configuration. For example, HCl in dioxane can be used to deprotect intermediates and form the hydrochloride salt . Stereochemical purity is validated via chiral HPLC or polarimetry, supported by ¹H-NMR analysis of coupling constants to confirm vicinal diastereotopic protons .

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodological Answer : X-ray crystallography provides definitive stereochemical confirmation. Alternatively, ¹H-NMR coupling constants (e.g., J2,3) and NOESY correlations can distinguish between (2R,3R) and other diastereomers. High-resolution mass spectrometry (HRMS) and circular dichroism (CD) spectroscopy further validate enantiomeric excess .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC with pre-column derivatization (e.g., using o-phthalaldehyde to enhance UV/fluorescence detection) ensures sensitivity. LC-MS/MS in multiple reaction monitoring (MRM) mode improves specificity, particularly in serum or tissue homogenates .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with enzymatic targets (e.g., aminotransferases)?

- Methodological Answer : Comparative molecular docking studies with (2R,3R) and (2S,3S) isomers can predict binding affinities to active sites. Experimental validation via enzyme inhibition assays (e.g., spectrophotometric monitoring of cofactor NADH depletion) quantifies stereospecific activity .

Q. What isotopic labeling strategies are effective for tracing metabolic pathways of this compound?

- Methodological Answer : Deuterium labeling at the C2 and C3 positions (e.g., using NaBD4 in reductive amination) enables tracking via ²H-NMR or mass spectrometry. Stable isotope-resolved metabolomics (SIRM) with <sup>13</sup>C-labeled glucose can map carbon flux through associated pathways .

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies across pH 1–10 at 25–40°C. Use kinetic modeling (e.g., Arrhenius plots) to predict degradation rates. HPLC-UV quantifies degradation products, while multivariate statistical analysis identifies pH-dependent decomposition mechanisms .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.